n-benzyl-4-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-hydroxybenzenesulfonamide: is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol It is a sulfonamide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-benzyl-4-hydroxybenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-hydroxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of n-benzyl-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body .
Comparison with Similar Compounds
4-hydroxybenzenesulfonamide: Lacks the benzyl group, making it less hydrophobic and potentially less effective as an enzyme inhibitor.
N-benzyl-4-methoxybenzenesulfonamide: Contains a methoxy group instead of a hydroxyl group, which can alter its reactivity and binding properties.
N-benzyl-4-chlorobenzenesulfonamide: Contains a chlorine atom, which can increase its electron-withdrawing properties and affect its chemical behavior.
Uniqueness: N-benzyl-4-hydroxybenzenesulfonamide is unique due to the presence of both the benzyl and hydroxyl groups, which confer specific chemical and biological properties. The hydroxyl group enhances its ability to form hydrogen bonds, while the benzyl group increases its hydrophobicity and potential for enzyme inhibition .
Properties
IUPAC Name |
N-benzyl-4-hydroxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-12-6-8-13(9-7-12)18(16,17)14-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFUZYGTBRPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619508 |
Source
|
Record name | N-Benzyl-4-hydroxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96155-81-6 |
Source
|
Record name | N-Benzyl-4-hydroxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.